molecular formula C9H8BrF3O2 B13178245 1-(3-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol

1-(3-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol

Katalognummer: B13178245
Molekulargewicht: 285.06 g/mol
InChI-Schlüssel: CSUYZKPPKYVPPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol is an organic compound characterized by the presence of a bromophenyl group and a trifluoromethoxy group attached to an ethan-1-ol backbone

Vorbereitungsmethoden

The synthesis of 1-(3-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol typically involves the reaction of 3-bromophenyl derivatives with trifluoromethoxy reagents under specific conditions. One common method involves the use of a Grignard reagent, where 3-bromophenylmagnesium bromide reacts with trifluoromethoxyethanol in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial production methods may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Analyse Chemischer Reaktionen

1-(3-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(3-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism by which 1-(3-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The trifluoromethoxy group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity.

Vergleich Mit ähnlichen Verbindungen

1-(3-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol can be compared with other similar compounds such as:

    1-(3-Bromophenyl)ethan-1-ol: Lacks the trifluoromethoxy group, which may result in different chemical and biological properties.

    1-(3-Chlorophenyl)-2-(trifluoromethoxy)ethan-1-ol: Substitution of bromine with chlorine can affect the compound’s reactivity and interactions with molecular targets.

    1-(3-Bromophenyl)-2-methoxyethan-1-ol: Replacement of the trifluoromethoxy group with a methoxy group can alter the compound’s lipophilicity and metabolic stability.

The unique combination of the bromophenyl and trifluoromethoxy groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C9H8BrF3O2

Molekulargewicht

285.06 g/mol

IUPAC-Name

1-(3-bromophenyl)-2-(trifluoromethoxy)ethanol

InChI

InChI=1S/C9H8BrF3O2/c10-7-3-1-2-6(4-7)8(14)5-15-9(11,12)13/h1-4,8,14H,5H2

InChI-Schlüssel

CSUYZKPPKYVPPI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Br)C(COC(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.